Cas no 92289-14-0 (3-(4-Nitrophenyl)pentanedioic acid)

3-(4-Nitrophenyl)pentanedioic acid is a nitro-substituted phenyl derivative of glutaric acid, featuring a carboxyl group at each terminus of the aliphatic chain. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its nitro and dicarboxylic functional groups offer versatile reactivity for further derivatization, including reduction, condensation, and cyclization reactions. The compound’s crystalline nature and well-defined structure facilitate purification and characterization, making it suitable for research and industrial applications requiring precise molecular building blocks. Its stability under standard conditions ensures reliable handling and storage.
3-(4-Nitrophenyl)pentanedioic acid structure
92289-14-0 structure
商品名:3-(4-Nitrophenyl)pentanedioic acid
CAS番号:92289-14-0
MF:C11H11NO6
メガワット:253.208143472672
MDL:MFCD11110458
CID:61556
PubChem ID:18404630

3-(4-Nitrophenyl)pentanedioic acid 化学的及び物理的性質

名前と識別子

    • 3-(4-Nitrophenyl)pentanedioic acid
    • Pentanedioic acid, 3-(4-nitrophenyl)-
    • 3-(4-nitro-phenyl)-glutaric acid
    • 3-(4-nitrophenyl)-pentanedioic acid
    • 3-<4-Nitro-phenyl>-glutarsaeure
    • CL8002
    • 3-(4-Nitrophenyl)pentanedioic acid (ACI)
    • Glutaric acid, 3-(p-nitrophenyl)- (7CI)
    • 3-(4-Nitro-phenyl)-pentanedioic acid
    • AKOS016011808
    • SCHEMBL1857061
    • 3-(4-NITROPHENYL)PENTANEDIOICACID
    • 3-(p-nitrophenyl)-glutaric acid
    • YNPLFNKGJKRZNX-UHFFFAOYSA-N
    • AS-45983
    • 3-(4-NITROPHENYL) PENTANEDIOIC ACID
    • MFCD11110458
    • CS-0157630
    • 92289-14-0
    • DTXSID70593439
    • MDL: MFCD11110458
    • インチ: 1S/C11H11NO6/c13-10(14)5-8(6-11(15)16)7-1-3-9(4-2-7)12(17)18/h1-4,8H,5-6H2,(H,13,14)(H,15,16)
    • InChIKey: YNPLFNKGJKRZNX-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC(CC(O)=O)C1C=CC([N+](=O)[O-])=CC=1)O

計算された属性

  • せいみつぶんしりょう: 253.05900
  • どういたいしつりょう: 253.059
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 313
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 120A^2

じっけんとくせい

  • 密度みつど: 1.458
  • ゆうかいてん: Not available
  • ふってん: 453.3°C at 760 mmHg
  • フラッシュポイント: 194.9°C
  • 屈折率: 1.599
  • PSA: 120.42000
  • LogP: 2.15100
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

3-(4-Nitrophenyl)pentanedioic acid セキュリティ情報

3-(4-Nitrophenyl)pentanedioic acid 税関データ

  • 税関コード:2917399090
  • 税関データ:

    中国税関コード:

    2917399090

    概要:

    2917399090他の芳香族ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください

    要約:

    2917399090芳香族ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

3-(4-Nitrophenyl)pentanedioic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB334985-25 g
3-(4-Nitrophenyl) pentanedioic acid; 97%
92289-14-0
25g
€969.80 2023-02-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NA063-1g
3-(4-Nitrophenyl)pentanedioic acid
92289-14-0 95%
1g
371.0CNY 2021-07-15
abcr
AB334985-1 g
3-(4-Nitrophenyl) pentanedioic acid; 97%
92289-14-0
1g
€146.60 2023-04-26
Alichem
A019122570-25g
3-(4-Nitrophenyl)pentanedioic acid
92289-14-0 97%
25g
$547.74 2023-08-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC2157-5g
3-(4-nitrophenyl)pentanedioic acid
92289-14-0 95%
5g
¥850.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1228270-5g
3-(4-Nitrophenyl)pentanedioic acid
92289-14-0 95%
5g
¥2712.00 2024-04-25
A2B Chem LLC
AC91748-10g
3-(4-Nitrophenyl)pentanedioic acid
92289-14-0 95%
10g
$228.00 2024-07-18
A2B Chem LLC
AC91748-5g
3-(4-Nitrophenyl)pentanedioic acid
92289-14-0 95%
5g
$131.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1228270-10g
3-(4-Nitrophenyl)pentanedioic acid
92289-14-0 95%
10g
¥6166.00 2024-04-25
eNovation Chemicals LLC
D621553-5g
3-(4-nitrophenyl)pentanedioic acid
92289-14-0 97%
5g
$195 2025-02-19

3-(4-Nitrophenyl)pentanedioic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Piperidine ;  overnight, 40 °C
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  3 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, cooled
リファレンス
Castagnoli-Cushman Reaction of 3-Aryl Glutaric Acids: A Convenient, Diastereoselective Reaction for 6-Oxo-2,4-diarylpiperidine-3-carboxylic Acid Scaffold
Paramonova, Polina; Bakulina, Olga; Nabiyev, Alem; Dar'in, Dmitry; Krasavin, Mikhail, ChemistrySelect, 2022, 7(3),

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Design, synthesis, photochromism and electrochemistry of a novel material with pendant photochromic units
Algi, Melek Pamuk; Cihaner, Atilla; Algi, Fatih, Tetrahedron, 2014, 70(34), 5064-5072

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Piperidine ;  0 °C; 3 d, rt
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  reflux; reflux → rt; 2 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
リファレンス
Desymmetrization of N-Cbz glutarimides through N-heterocyclic carbene organocatalysis
Hu, Zhouli; Wei, Chenlong; Shi, Qianqian; Hong, Xianfang; Liu, Jinhua; et al, Nature Communications, 2022, 13(1),

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Piperidine ;  0 °C; 3 d, rt
1.2 Solvents: Ethanol ;  reflux; reflux → rt
1.3 Reagents: Potassium hydroxide Solvents: Water ;  rt; 3 h, 80 °C
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  pH 1, cooled
リファレンス
Synthesis and Evaluation of a Series of Piperidine-2,6-dione-piperazine (piperidine) Derivatives as Multireceptor Atypical Antipsychotics
Chen, Yin; Xu, Xiangqing; Liu, Xin; Liu, Bi-Feng; Zhang, Guisen, Archiv der Pharmazie (Weinheim, 2012, 345(11), 859-869

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 0 °C; 20 min, 0 °C
1.2 Reagents: Fuming nitric acid Solvents: Water ;  20 min, 0 °C; 3 h, rt
1.3 Reagents: Water ;  cooled
リファレンス
Imidazolecarboxamide compounds as inhibitors of c-Fms kinase and their preparation, pharmaceutical compositions and use in the treatment of diseases
, United States, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Piperidine Solvents: Tetrahydrofuran ;  12 h, 70 - 80 °C
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ,  Water ;  5 h, rt
リファレンス
Three multicomponent reactions of 3,5-dimethyl-4-nitroisoxazole
Adamo, Mauro F. A.; Konda, Vivekananda R.; Donati, Donato; Sarti-Fantoni, Piero; Torroba, Tomas, Tetrahedron, 2007, 63(39), 9741-9745

3-(4-Nitrophenyl)pentanedioic acid Raw materials

3-(4-Nitrophenyl)pentanedioic acid Preparation Products

3-(4-Nitrophenyl)pentanedioic acid 関連文献

3-(4-Nitrophenyl)pentanedioic acidに関する追加情報

Research Briefing on 3-(4-Nitrophenyl)pentanedioic acid (CAS: 92289-14-0): Recent Advances and Applications in Chemical Biology and Medicine

3-(4-Nitrophenyl)pentanedioic acid (CAS: 92289-14-0) is a nitroaromatic compound with significant potential in chemical biology and pharmaceutical research. Recent studies have explored its role as a versatile intermediate in organic synthesis, enzyme inhibition, and drug development. This briefing synthesizes the latest findings on its structural properties, biological activities, and emerging applications, providing a comprehensive overview for researchers in the field.

Recent structural analyses reveal that 3-(4-Nitrophenyl)pentanedioic acid exhibits unique electronic properties due to the conjugation between the nitro group and the phenyl ring, which enhances its reactivity in nucleophilic substitution reactions. Density functional theory (DFT) calculations published in 2023 (Journal of Medicinal Chemistry) demonstrate its potential as a scaffold for designing enzyme inhibitors, particularly targeting carboxylases and dehydrogenases. The compound's dicarboxylic acid moiety allows for diverse derivatization, making it a valuable building block for combinatorial chemistry libraries.

In pharmacological studies, derivatives of 92289-14-0 have shown promising activity against inflammatory markers. A 2024 study in Bioorganic & Medicinal Chemistry reported that ester derivatives of 3-(4-Nitrophenyl)pentanedioic acid exhibited COX-2 selective inhibition with IC50 values comparable to celecoxib. The para-nitro substitution pattern appears crucial for this activity, as demonstrated through structure-activity relationship (SAR) studies. These findings suggest potential applications in developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity profiles.

The compound's role in chemical biology has expanded with recent developments in activity-based protein profiling (ABPP). Researchers have utilized 92289-14-0 as a warhead in covalent probes targeting active site lysines in metabolic enzymes. A Nature Chemical Biology publication (2023) detailed its incorporation into photoaffinity labels for mapping enzyme-substrate interactions in fatty acid metabolism. This application capitalizes on the compound's ability to form stable Michael adducts with nucleophilic amino acids while maintaining sufficient aqueous solubility for biological studies.

Manufacturing and scale-up processes for 3-(4-Nitrophenyl)pentanedioic acid have seen significant optimization in the past two years. A 2024 Organic Process Research & Development article described a continuous flow synthesis method that improved yield to 78% while reducing hazardous waste generation. This advancement addresses previous challenges in large-scale production, particularly concerning the nitration step and subsequent purification. The new methodology employs microreactor technology to enhance safety and reproducibility, facilitating broader availability of this important chemical building block.

Emerging applications in materials science have also been reported. The compound's ability to form coordination polymers with transition metals was explored in a 2023 Chemistry of Materials publication. These metal-organic frameworks (MOFs) demonstrate interesting luminescent properties and potential for drug delivery applications. The nitro group serves as both a coordination site and a reporter group, enabling dual functionality in these hybrid materials. This interdisciplinary application highlights the versatility of 92289-14-0 beyond traditional medicinal chemistry contexts.

Future research directions appear focused on expanding the therapeutic potential of 3-(4-Nitrophenyl)pentanedioic acid derivatives. Several patent applications filed in 2024 describe novel prodrug formulations designed to improve bioavailability. Additionally, computational modeling suggests potential for targeting protein-protein interactions, particularly in oncology targets. As synthetic methodologies continue to evolve and biological screening becomes more sophisticated, this compound class is poised to contribute significantly to both fundamental chemical biology research and applied drug discovery efforts.

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